Product packaging for 3-isobutoxy-2,4(1H,3H)-quinazolinedione(Cat. No.:)

3-isobutoxy-2,4(1H,3H)-quinazolinedione

Cat. No.: B1172845
M. Wt: 234.255
InChI Key: QQVOELULQMXJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-isobutoxy-2,4(1H,3H)-quinazolinedione is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. The quinazolinone core is a privileged scaffold in pharmacology, known to exhibit a broad spectrum of biological activities . Researchers value this compound and its analogs for their potential in developing therapeutic agents, with documented activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects . The specific isobutoxy side chain at the N-3 position is a key functional modification that can influence the compound's lipophilicity, bioavailability, and binding affinity to biological targets, allowing researchers to fine-tune its properties for specific applications . In research settings, this compound serves as a key intermediate for the synthesis of more complex molecules and is a candidate for probing structure-activity relationships (SAR). Its mechanism of action is often target-dependent; quinazolinone derivatives have been reported to act as enzyme inhibitors, such as inhibiting phosphodiesterases or dihydrofolate reductase , and may interact with cellular targets like tubulin to inhibit polymerization . Researchers utilize this compound in in vitro assays to screen for bioactive molecules and to investigate novel pathways for therapeutic intervention. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O3 B1172845 3-isobutoxy-2,4(1H,3H)-quinazolinedione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.255

IUPAC Name

3-(2-methylpropoxy)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C12H14N2O3/c1-8(2)7-17-14-11(15)9-5-3-4-6-10(9)13-12(14)16/h3-6,8H,7H2,1-2H3,(H,13,16)

InChI Key

QQVOELULQMXJBA-UHFFFAOYSA-N

SMILES

CC(C)CON1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Quinazolinedione Scaffolds

Classical Approaches for Quinazolinedione Synthesis

Traditional methods for synthesizing quinazolinediones have been foundational in heterocyclic chemistry. These approaches, while sometimes requiring harsh conditions, are still widely used due to their reliability and the availability of starting materials.

One of the most direct methods for the synthesis of quinazoline-2,4(1H,3H)-diones involves the condensation of anthranilic acid or its derivatives with urea (B33335) or thiourea (B124793). This reaction typically proceeds by heating the reactants, often in a high-boiling solvent or neat, to induce cyclization.

The reaction of anthranilic acid with urea, when heated, forms the quinazoline-2,4(1H,3H)-dione scaffold. A more recent, environmentally friendly approach involves carrying out this reaction in water. For instance, the reaction of anthranilic acid derivatives with potassium cyanate (B1221674) in water yields the corresponding urea derivatives, which then undergo cyclization with sodium hydroxide (B78521) to form the monosodium salts of benzoylene urea. Subsequent acidification with hydrochloric acid affords the desired quinazoline-2,4(1H,3H)-diones in nearly quantitative yields. nih.govresearchgate.net This one-pot synthesis is highly efficient and generates minimal waste. nih.gov The use of thiourea in place of urea leads to the formation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. nih.gov

Table 1: Synthesis of Quinazolinones from Anthranilic Acid and Urea

Starting Material Catalyst/Reagent Solvent Product Yield (%) Reference
Anthranilic acid Red Clay - Quinazolinone 85 ijarsct.co.in
Anthranilic acid White Clay - Quinazolinone 75 ijarsct.co.in
Anthranilic acid Black Clay - Quinazolinone 85 ijarsct.co.in

The Niementowski quinazoline (B50416) synthesis is a well-established method that involves the reaction of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines. nih.govwikipedia.orgchemeurope.com This reaction often requires high temperatures and can be time-consuming under conventional heating. nih.gov The versatility of this method has led to numerous modifications, including the use of isatoic anhydride (B1165640) in place of anthranilic acid. nih.gov

Research has demonstrated that the Niementowski synthesis can be employed for creating potential EGFR-inhibiting molecules. wikipedia.org The reaction has also been adapted for the synthesis of complex polycyclic quinazolines. wikipedia.org For example, the reaction of anthranilic acid with formamide (B127407) can yield quinazolin-4(3H)-one derivatives in excellent yields, especially when catalyzed by organic clays (B1170129) under microwave irradiation. ijarsct.co.in

Table 2: Examples of Niementowski Synthesis

Anthranilic Acid Derivative Amide/Reagent Conditions Product Yield (%) Reference
Anthranilic acid Formamide (1:5) Red Clay, Microwave Quinazolinone 85 ijarsct.co.in
Anthranilic acid Formamide (1:5) Black Clay, Microwave Quinazolinone 63 ijarsct.co.in
Isatoic anhydride 3-oxo-1H-pyrrolo[3,4-b]quinoline MWI, solvent-free Luotonin A High nih.gov

The first synthesis of the quinazoline nucleus was reported by Griess in 1869. nih.gov This method involved the reaction of anthranilic acid with cyanogen (B1215507). nih.govresearchgate.net Although historically significant, the use of highly toxic cyanogen has limited the widespread application of the original Griess synthesis in modern organic chemistry. The reaction has been largely superseded by safer and more efficient methods, such as the Niementowski synthesis which utilizes amides instead of cyanogen. nih.gov

Modern and Green Synthetic Strategies for Quinazolinedione Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern strategies often utilize catalysis and alternative energy sources to overcome the limitations of classical approaches.

Transition-metal-catalyzed reactions have become indispensable tools for the synthesis of quinazoline derivatives, offering high efficiency and functional group tolerance. mdpi.comfrontiersin.orgnih.gov Various metals, including palladium, copper, iron, and manganese, have been successfully employed in the construction of the quinazoline scaffold. mdpi.comfrontiersin.orgnih.gov

Palladium-catalyzed reactions are particularly prominent. For instance, a tandem palladium-catalyzed arylation-ester amidation sequence allows for the synthesis of 3-N-alkyl quinazolinediones from o-halo benzoates and monoalkyl ureas. organic-chemistry.org Another palladium-catalyzed method involves the insertion and cycloaddition of carbon dioxide and isocyanide to 2-iodoanilines, yielding quinazoline-2,4(1H,3H)-diones under mild conditions. organic-chemistry.org

Iron-catalyzed reactions offer a more cost-effective and environmentally benign alternative. For example, the FeBr₂-catalyzed cascade synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and benzylamines proceeds under aerobic conditions. mdpi.com Manganese-catalyzed reactions have also been developed, such as the Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides. mdpi.comnih.gov

Table 3: Examples of Metal-Catalyzed Synthesis of Quinazoline Derivatives

Catalyst System Starting Materials Product Type Yield Range (%) Reference
α-MnO₂/TBHP 2-amino-benzylamines and alcohols 2-substituted quinazolines 59-91 mdpi.com
Mn(I)-pincer complex 2-aminobenzyl alcohols and nitriles 2-substituted quinazolines 33-86 frontiersin.org
CuCl/DABCO/4-HO-TEMPO Aldehydes and benzylamines Quinazolines - mdpi.com
FeBr₂ 2-aminobenzyl alcohols and benzylamines 2-aryl/heteroaryl quinazolines Good to Excellent mdpi.com
Pd-catalyst o-halo benzoates and monoalkyl ureas 3-N-alkyl quinazolinediones High organic-chemistry.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. acs.orgacs.orgnih.gov This technique has been successfully applied to the synthesis of quinazolinediones, providing a faster and more energy-efficient alternative to conventional heating. acs.orgacs.orgnih.gov

A notable example is the microwave-assisted synthesis of 2,4(1H,3H)-quinazolinediones and their 2-thioxo analogues from substituted methyl anthranilate and various iso(thio)cyanates. acs.orgacs.orgnih.gov This one-pot protocol is performed in a DMSO/H₂O solvent system without the need for a catalyst or base, and the products are isolated in high purity by simple precipitation and filtration. acs.orgacs.orgnih.gov The reaction times are significantly reduced, and the method is suitable for creating a library of diverse quinazolinedione derivatives. acs.orgacs.org

Microwave assistance has also been effectively combined with the Niementowski reaction. nih.govresearchgate.net For instance, the condensation of anthranilic acid with formamide under microwave irradiation can produce quinazolinones in high yields and in shorter reaction times compared to classical methods. ijarsct.co.inresearchgate.net This approach often eliminates the need for a solvent, further enhancing its green credentials. researchgate.net

Table 4: Comparison of Conventional vs. Microwave-Assisted Niementowski Reaction

Method Reaction Time Yield (%) Reference
Conventional Heating 5-6 hours Lower researchgate.net
Microwave Irradiation 2-5 minutes Higher researchgate.net

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have become a cornerstone in the synthesis of quinazoline derivatives due to their efficiency, atom economy, and procedural simplicity. researchgate.netfrontiersin.org These reactions allow for the construction of complex molecules by combining three or more starting materials in a single step, avoiding the need to isolate intermediates. researchgate.net

A common strategy involves the three-component reaction of a 2-aminoaryl ketone, an orthoester, and an ammonium (B1175870) salt, which can proceed efficiently without a solvent or catalyst to yield 2,4-disubstituted quinazolines. researchgate.net Copper-catalyzed MCRs are also prevalent. For instance, CuCl can catalyze the one-pot reaction of ortho-bromo aromatic ketones, an aldehyde or primary alcohol, and aqueous ammonia (B1221849) to form multi-substituted quinazolines. nih.gov Another approach utilizes a novel magnetic palladium catalyst for the coupling of aryl iodides, a carbonyl source, and 2-aminobenzamide, which proceeds with high yields (82-98%) in an eco-friendly PEG/water solvent system. frontiersin.org This method showcases excellent functional group tolerance and allows for easy catalyst recovery. frontiersin.org

The following table summarizes representative one-pot multicomponent reaction conditions for quinazoline synthesis.

Catalyst SystemStarting MaterialsReaction ConditionsYieldReference
Catalyst-Free2-Aminoaryl ketones, Orthoesters, Ammonium acetateSolvent-free76-94% researchgate.net
CuClo-Bromo aromatic ketones/aldehydes, Aldehydes/Alcohols, AmmoniaNMP, Air, 80-120°C17-81% nih.gov
Fe₃O₄@SiO₂-Dop/Phen-Pd(0)Aryl iodides, Carbonyl source, 2-AminobenzamideK₂CO₃, PEG/Water82-98% frontiersin.org
KI-promoted2-Amino-benzophenones, Methylarenes, NH₄OAcTransition-metal-freeGood nih.gov

Photocatalyzed Methods

Visible-light photocatalysis has emerged as a powerful green chemistry tool for organic synthesis, and its application in forming quinazolinone scaffolds is a significant advancement. These methods utilize visible light as a renewable energy source, often under mild, room-temperature conditions. rsc.orgnih.gov

One approach involves the condensation cyclization of 2-aminobenzamides and aldehydes using an organic dye like fluorescein (B123965) as a photocatalyst and an oxidant such as TBHP, proceeding without any metal catalyst. rsc.orgresearchgate.net This method demonstrates broad substrate scope and provides good to excellent yields. rsc.org In some cases, the reaction can proceed without any external photocatalyst at all. nih.gov For example, quinazolinones can be synthesized from aminobenzamides and in-situ generated aldehydes (from the cleavage of styrenes) using only visible light and molecular oxygen as a clean oxidant. nih.gov

The mechanism of these reactions typically involves the generation of radical intermediates. mdpi.com In a photocatalyzed system, the photocatalyst is excited by visible light and initiates a hydrogen atom transfer (HAT) process or an electron transfer, leading to the formation of reactive species that drive the cyclization and subsequent aromatization to the quinazolinone product. rsc.orgmdpi.com Curcumin-sensitized TiO₂ nanoparticles have also been employed as an effective photocatalyst in a one-pot, three-component synthesis of quinazolines under visible light. numberanalytics.com

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation is a well-established method for accelerating chemical reactions, reducing reaction times, and increasing yields, often under milder conditions than conventional heating. rsc.orgnih.gov This technique, known as sonochemistry, enhances reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. This collapse generates localized hot spots with extremely high temperatures and pressures, which enhances mass transfer and facilitates the formation of reactive intermediates. rsc.orgresearchgate.net

Ultrasound has been successfully applied to the synthesis of quinazolinones. A facile and efficient synthesis of quinazolinones from o-aminobenzamides and aldehydes can be achieved in just 15 minutes at ambient temperature and pressure without a metal catalyst, demonstrating broad substrate tolerance and yielding moderate to excellent results. nih.gov The beneficial effects are particularly notable in heterogeneous systems, where ultrasound can accelerate dissolution and improve mass transfer. researchgate.net The application of ultrasound aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents, including water. researchgate.net

Specific Synthetic Routes to 3-Substituted 2,4(1H,3H)-Quinazolinediones

The biological activity of quinazolinedione derivatives is often highly dependent on the substitution pattern, making the development of specific synthetic routes to analogues like 3-substituted derivatives a key research focus.

Introduction of the Isobutoxy Group at the N3 Position

Direct synthesis of 3-isobutoxy-2,4(1H,3H)-quinazolinedione is not commonly reported; however, a highly plausible and chemically sound route can be proposed based on established transformations. This synthetic pathway involves a two-step process: first, the synthesis of a 3-hydroxy-2,4(1H,3H)-quinazolinedione intermediate, followed by its alkylation.

Step 1: Synthesis of 3-Hydroxy-2,4(1H,3H)-quinazolinedione The N3-hydroxy precursor can be synthesized from appropriate starting materials, such as 2-aminobenzoic acid derivatives. rsc.org For example, cyclization of N-hydroxy-2-aminobenzamide or related structures would yield the desired 3-hydroxyquinazolinedione.

Step 2: Williamson Ether Synthesis With the 3-hydroxy-2,4(1H,3H)-quinazolinedione in hand, the isobutoxy group can be introduced via a Williamson ether synthesis. This classic reaction involves the deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic alkoxide. This alkoxide is then reacted with an isobutyl electrophile, such as isobutyl bromide or isobutyl tosylate, to form the final this compound product. This method is a standard and reliable way to form ether linkages.

Regioselectivity and Yield Optimization in 3-Substituted Analogues

A significant challenge in the synthesis of 3-substituted quinazolinediones is controlling the regioselectivity of the substitution, as the quinazolinedione scaffold possesses two reactive nitrogen atoms at the N1 and N3 positions. Alkylation can potentially occur at either site, leading to a mixture of isomers.

Achieving exclusive N3-alkylation requires careful optimization of reaction conditions. Studies have shown that the choice of base, solvent, and alkylating agent plays a crucial role. For instance, in the alkylation of 2-chloro-4(3H)-quinazolinone, optimizing the conditions can lead to complete regioselectivity, affording only the N3-alkylated isomer. nih.gov Similarly, reacting anthranilamide with dimethylformamide di(primary-alkyl)acetals can lead to selective alkylation at the N3 position. beilstein-journals.org The mechanism is thought to involve the formation of cationic electrophiles from the orthoamide, which then act as the alkylating agent. beilstein-journals.org

Steric and electronic factors of both the quinazolinedione ring and the alkylating agent also heavily influence the N1/N2 (or N1/N3) ratio in related heterocyclic systems. mdpi.com For example, bulky substituents on the quinazolinedione ring may sterically hinder one nitrogen atom, directing the incoming electrophile to the other. The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF is often effective in achieving high regioselectivity for the thermodynamically favored product. mdpi.com

Chemical Transformations and Functional Group Compatibility on the Quinazolinedione Core

The synthetic methods used to construct the quinazolinedione scaffold must be compatible with a wide range of functional groups to allow for the creation of diverse chemical libraries. Modern synthetic protocols, particularly metal-catalyzed multicomponent reactions and photocatalyzed methods, generally exhibit excellent functional group tolerance. frontiersin.orgnih.gov

Syntheses have been shown to proceed smoothly with starting materials bearing both electron-donating groups (e.g., methoxy (B1213986), alkyl) and electron-withdrawing groups (e.g., halogens, nitro). nih.gov This compatibility is crucial for structure-activity relationship (SAR) studies. For instance, palladium-catalyzed syntheses have demonstrated a wide tolerance for various functional groups on aryl boronic acids used as coupling partners. nih.gov Similarly, metal-free oxidative cyclizations tolerate common electron-donating groups like methoxy and tert-butyl, which are often sensitive to harsh oxidants. This broad compatibility allows for the late-stage functionalization of complex molecules and the efficient production of a wide array of quinazolinedione derivatives for further investigation.

Structure Activity Relationship Sar Studies of Quinazolinedione Derivatives

Impact of Substituents at Positions 2, 3, 6, and 8 on Biological Activity

The nature, size, and position of substituents on the quinazoline (B50416) core are significant determinants of pharmacological activity. nih.gov SAR studies have consistently highlighted positions 2, 3, 6, and 8 as critical for modulating the biological profile of these compounds. nih.govresearchgate.net The properties of quinazoline derivatives are strongly influenced by the extent of conjugation and the nature and positioning of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.gov

Modifications at the 2-position of the quinazolinone scaffold have been a major focus. For instance, in the context of antioxidant activity, the presence of specific substituents on a phenyl ring at the 2-position is essential. To achieve antioxidant activity in 2-phenylquinazolin-4(3H)-one derivatives, there must be at least one hydroxyl group, a second hydroxyl group, or a methoxy (B1213986) substituent on the phenyl ring, particularly in the ortho or para positions. mdpi.comnih.gov

The following table summarizes the general impact of substitutions at key positions on the quinazolinone ring:

PositionType of SubstituentGeneral Impact on Activity
2 Phenyl with hydroxyl/methoxy groupsCan confer antioxidant properties. mdpi.comnih.gov
3 Alkyl groups, Heterocyclic moietiesCrucial for modulating activity and receptor binding. researchgate.netnih.gov
6, 8 Halogens, Methoxy, etc.Influences electronic properties and overall potency. nih.govresearchgate.net

Role of N3-Substitution (e.g., Isobutoxy Group) in Modulating Activity

The substituent at the N3-position of the quinazoline ring plays a pivotal role in modulating biological activity. This position is often involved in crucial interactions with biological targets. For example, in certain kinase inhibitors, hydrogen bonds can form between the N3-nitrogen and threonine residues within the enzyme's active site, leading to a tighter binding conformation and increased potency. nih.gov

Influence of Benzene Ring Substitutions (e.g., Halogen, Methoxy, Methylpiperazinyl)

Substituents on the benzene portion of the quinazolinedione ring (positions 5, 6, 7, and 8) significantly influence the molecule's electronic properties and, consequently, its biological activity. The effect of these substituents can be understood through their inductive and resonance effects. libretexts.org

Activating Groups: Electron-donating groups, such as methoxy (-OCH3), increase the electron density of the benzene ring, making it more reactive towards electrophilic substitution. libretexts.orgmsu.edu These groups generally direct further substitutions to the ortho and para positions. msu.edulibretexts.org A methoxy group, for instance, can increase the rate of electrophilic substitution by a factor of about ten thousand compared to unsubstituted benzene. libretexts.orgmsu.edu

Deactivating Groups: Electron-withdrawing groups, such as halogens (e.g., -Cl, -Br) and nitro groups (-NO2), decrease the electron density of the ring, making it less reactive. libretexts.orgmsu.edu Most deactivating groups direct substitution to the meta position, with the notable exception of halogens, which are deactivating yet direct to the ortho and para positions. libretexts.org A nitro group can decrease the ring's reactivity by a factor of roughly a million. libretexts.orgmsu.edu

The type and position of these substituents are critical. For instance, SAR studies on certain quinazoline-based inhibitors revealed that a nonsubstituted phenyl ring was most suitable for high activity, indicating that in some cases, added substituents can be detrimental. researchgate.net In other cases, the introduction of groups like methylpiperazinyl can be part of a strategy to enhance activity or improve pharmacokinetic properties.

The following table details the effects of common benzene ring substituents:

SubstituentClassificationEffect on ReactivityTypical Directing Influence
-OCH₃ (Methoxy) ActivatingIncreases reactivityOrtho, Para libretexts.org
-Cl, -Br, -F (Halogen) DeactivatingDecreases reactivityOrtho, Para libretexts.org
-NO₂ (Nitro) DeactivatingStrongly decreases reactivityMeta msu.edu

Importance of Heterocyclic Moieties at Position 3

Attaching heterocyclic rings at the N3-position of the quinazoline scaffold is a common strategy in drug design to explore new chemical space and enhance biological activity. Heterocyclic motifs are key structural components in a majority of biologically active molecules. nih.gov The nitrogen atoms within these heterocycles can form crucial intermolecular interactions, such as hydrogen bonds, with biological macromolecules. researchgate.net

A wide variety of heterocyclic systems have been incorporated at this position, including:

Pyrazole (B372694) nih.gov

Thiazole nih.govresearchgate.net

Pyridine nih.gov

Piperazine researchgate.net

The choice of the heterocyclic moiety and its substitution pattern can dramatically alter the compound's activity. For example, in a series of pyrazolone-based inhibitors, replacing a bulky phenyl substituent on the pyrazole ring with smaller groups resulted in a loss of inhibitory potential, demonstrating the importance of steric bulk in that specific interaction. nih.gov

Conformational Flexibility and SAR

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational flexibility refers to the ability of a molecule to adopt different spatial arrangements. While some flexibility is necessary for a molecule to adapt its shape to fit a binding site, excessive flexibility can be detrimental, as it may lead to a loss of binding affinity due to an entropic penalty upon binding.

In drug design, understanding the influence of conformational flexibility on biological activity is a key aspect of SAR. For cyclic molecules, the ring structure often imparts a degree of rigidity, which can be advantageous. Studies on cyclic peptides, for instance, have shown that the cyclic nature is often a key requirement for their biological properties, with acyclic analogs being inactive. nih.gov The introduction of specific amino acid residues or peptide bond surrogates can modify the peptide backbone structure and its flexibility, thereby influencing the antitumor effect. nih.gov This principle also applies to heterocyclic scaffolds like quinazolinediones, where the rigidity of the fused ring system provides a stable platform for the precise orientation of substituents. The conformational freedom of side chains, such as the isobutoxy group at N3, will also influence how the molecule presents itself to its target.

SAR Methodologies and Data Interpretation

The exploration of Structure-Activity Relationships relies on a variety of methodologies, from traditional synthesis and testing to modern computational approaches. A key technique is the quantitative structure-activity relationship (QSAR) analysis. nih.gov QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This involves calculating a large number of molecular descriptors that quantify various properties (e.g., electronic, steric, hydrophobic) of the molecules. nih.gov

By analyzing these relationships, researchers can identify which structural features are most important for activity and design new compounds with potentially improved properties. nih.gov Molecular docking is another powerful computational technique that simulates the binding of a molecule to the three-dimensional structure of a target protein, providing insights into binding modes and energies. nih.gov

Design of Compound Libraries for SAR Exploration

A fundamental strategy for exploring SAR is the design and synthesis of compound libraries. This involves the systematic modification of a lead compound in different regions to probe the effect of various substituents. researchgate.net For quinazolinedione derivatives, a library might be designed to explore a range of substitutions at the 2, 3, and 6/8 positions.

The design process often involves creating a matrix of compounds where different building blocks are combined. For example, one could synthesize a series of quinazolinones with various alkyl and aryl groups at the N3-position, while simultaneously varying the substituents on the benzene ring. researchgate.net The goal is to generate a diverse set of molecules that adequately samples the relevant chemical space, allowing for a comprehensive understanding of the SAR. nih.gov The synthesis of a library of piperazine-linked quinazoline derivatives is one such example of this approach. researchgate.net

Correlation of Structural Features with Biological Responses (e.g., Inhibitory Potency)

The inhibitory potency of quinazolinedione derivatives is significantly influenced by the nature and position of substituents on the quinazoline ring system. Studies have explored substitutions at various positions, revealing crucial insights into the structural requirements for potent biological activity.

Research into a series of 3-substituted 2,4(1H,3H)-quinazolinediones has demonstrated that modifications at the N-3 position can modulate their activity as inhibitors of smooth muscle contraction. nih.gov Similarly, the substitution at position 3 has been identified as a key determinant for the chemotherapeutic activity of quinazolinone derivatives. researchgate.net

In the context of anticancer activity, the design of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases has yielded compounds with significant potency. For instance, certain derivatives have shown substantial inhibition of both kinases with IC50 values in the nanomolar range (0.052–0.084 µM). nih.gov

Furthermore, investigations into quinazolinedione derivatives as potential antimalarial agents have highlighted the importance of substitutions on the quinazoline core for antiplasmodial activity. nih.gov While a direct SAR study for 3-isobutoxy-2,4(1H,3H)-quinazolinedione is not extensively available, the analysis of related substituted quinazolinediones provides valuable insights into how different functional groups at various positions impact their inhibitory potency against different biological targets.

For example, a study on 1,3-disubstituted quinazoline-2,4(1H,3H)-dione derivatives as potential antibacterial agents revealed that the nature of the substituents at both the N-1 and N-3 positions plays a crucial role in their activity against bacterial gyrase and DNA topoisomerase IV. nih.gov

The following tables summarize the inhibitory potency of various quinazolinedione derivatives from different studies, illustrating the correlation between their structural features and biological responses.

Table 1: Inhibitory Activity of 3-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives against c-Met and VEGFR-2 TKs nih.gov

CompoundSubstitution at N-3c-Met IC50 (µM)VEGFR-2 IC50 (µM)
2c Varies0.0840.052
4b Varies0.0520.073
4e Varies0.0630.068

Table 2: Antiplasmodial Activity of Quinazolinedione Derivatives nih.gov

CompoundSubstitution PatternEC50 (µM) vs. P. falciparum FcB1 strain
MMV665916 Not specified0.4
8ag' 2-ethoxy~5
8ai' 2-trifluoromethoxy~5
8ak' 4-fluoro-2-methoxy~5

Table 3: Antifungal Activity of Substituted Quinazoline Derivatives nih.gov

CompoundSubstitution PatternEC50 (µg/mL)
59c Varies8.3 - 64.2

Table 4: HER2 Kinase Inhibitory Activity of Quinazoline Derivatives nih.gov

CompoundSubstitution at C-4 and C-6HER2 IC50 (nM)
7c Aniline moiety at C-4, substituent at C-68

These findings collectively underscore the significance of the substitution pattern on the quinazolinedione scaffold in determining the biological activity and inhibitory potency. While specific data on this compound is limited, the general principles derived from SAR studies of related analogues suggest that the isobutoxy group at the N-3 position likely plays a significant role in defining its pharmacological profile.

Molecular and Cellular Mechanisms of Action for Quinazolinedione Analogues

Enzyme Inhibition and Modulation

Quinazolinedione-based compounds have been extensively studied as inhibitors of various enzymes, playing crucial roles in numerous physiological and pathological processes.

Phosphodiesterases (PDEs) are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in cellular signaling. nih.gov Inhibition of these enzymes, particularly PDE4 and PDE7, has emerged as a promising strategy for treating a variety of inflammatory and immunological diseases. nih.govnih.gov

Quinazoline (B50416) derivatives have been identified as potent inhibitors of PDE7, a cAMP-specific phosphodiesterase expressed in immune cells like T-lymphocytes. nih.gov By inhibiting PDE7A, these compounds can increase intracellular cAMP levels, which in turn can suppress the activation of pro-inflammatory transcription factors and the production of inflammatory cytokines. nih.gov Research has led to the development of quinazoline-type PDE7 inhibitors that show neuroprotective and anti-inflammatory effects in cellular and animal models of stroke and other neurological disorders. nih.gov For instance, the compound 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline demonstrated neuroprotective qualities in a stroke model. nih.gov

Some research efforts have focused on developing dual inhibitors of both PDE4 and PDE7, suggesting that this approach could offer a novel way to manage immune-related conditions. nih.gov The development of selective small-molecule inhibitors from quinazolin-4-thiones has yielded compounds with inhibitory potencies against the catalytic domain of PDE7 at sub-micromolar levels. nih.gov

Table 1: PDE7A Inhibitory Activity of Selected Quinazoline Analogues
CompoundDescriptionInhibitory Activity (IC50)Reference
BRL50481Selective PDE7A Inhibitor (Reference)Reported as reference standard nih.gov
TheophyllineNon-selective PDE Inhibitor (Reference)Reported as reference standard nih.gov
3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazolineQuinazoline-type PDE7 inhibitorDemonstrated in vivo efficacy nih.gov

Topoisomerases are essential enzymes that manage the topological state of DNA, making them critical targets in antibacterial and anticancer therapies. nih.govyoutube.com Quinazoline-2,4-diones have been identified as a novel class of inhibitors targeting bacterial DNA gyrase and topoisomerase IV. nih.gov

One notable example is PD 0305970, a 3-aminoquinazolinedione, which exhibits potent activity against gram-positive pathogens, including those resistant to quinolones. nih.gov Studies on Streptococcus pneumoniae topoisomerases have shown that this compound is a highly potent inhibitor of both gyrase and topoisomerase IV, with IC50 values of 2.5 µM and 1 µM, respectively. nih.gov The mechanism of action for these diones appears to differ from that of quinolones, involving distinct interactions with the enzyme's breakage-reunion and Toprim domains, as well as with DNA and magnesium ions. nih.gov Interestingly, the des-3-amino analogue of PD 0305970, known as PD 0326448, retains significant antibacterial activity, indicating the 3-amino group is not essential for its function. nih.gov

Table 2: Inhibition of S. pneumoniae Topoisomerases by PD 0305970
EnzymeInhibitorIC50 (µM)Reference
DNA GyrasePD 03059702.5 nih.gov
Topoisomerase IVPD 03059701.0 nih.gov
DNA GyraseCiprofloxacin (Reference)80 nih.gov
Topoisomerase IVCiprofloxacin (Reference)10 nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a key role in cell growth and proliferation, and its overactivity is implicated in various cancers. nih.govnih.gov Quinazoline-based tyrosine kinase inhibitors are a major class of drugs used to target activated EGFR. nih.govyoutube.com These inhibitors typically work by competing with ATP at its binding site on the intracellular domain of the receptor, thereby preventing receptor autophosphorylation and blocking downstream signaling pathways like MAPK and Akt. nih.govyoutube.com

Compounds such as gefitinib (B1684475) and erlotinib (B232) are first-generation quinazoline EGFR inhibitors. nih.gov More recent research has focused on developing novel quinazolinone analogues to overcome resistance mechanisms. nih.gov For example, allosteric inhibitors that bind to a pocket adjacent to the ATP site, like EAI045, represent a fourth generation of EGFR inhibitors. nih.gov Other studies have synthesized and evaluated various quinazolinone derivatives, such as those inspired by L-norephedrine or containing fused dioxygenated rings, for their EGFR inhibitory activity. researchgate.netcapes.gov.br The compound ANAPD (4-[[3-chloro-4-fluorophenyl]amino]-6,7-dimethoxyquinazoline hydrochloride), an analogue of PD153035, has been shown to be a potent inhibitor of tumor cell growth in hepatocellular carcinoma by blocking EGFR signaling. nih.gov

Soluble epoxide hydrolase (sEH) is an enzyme that degrades beneficial epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). nih.govmdpi.com EETs possess anti-inflammatory, vasodilatory, and cardioprotective properties, making sEH inhibition an attractive therapeutic strategy for cardiovascular, metabolic, and inflammatory diseases. nih.govmdpi.comacs.org

A number of quinazolinone derivatives have been designed and synthesized as potent sEH inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that key structural features, such as amide and thiobenzyl groups attached to the quinazolinone core, are critical for potent sEH inhibition. nih.gov For instance, a series of quinazolinone-7-carboxamides demonstrated selective sEH inhibition with IC50 values in the sub-micromolar range (0.30–0.66 μM). nih.govacs.org The development of these inhibitors often involves computational methods, such as 3D structure-based pharmacophore models, to identify and optimize new candidates. nih.gov

Table 3: sEH Inhibitory Activity of Selected Quinazolinone-7-Carboxamides
Compound IDDescriptionsEH IC50 (µM)Reference
34Quinazolinone-7-carboxamide analogue0.30 - 0.66 nih.gov
35Quinazolinone-7-carboxamide analogue0.30 - 0.66 nih.gov
37Quinazolinone-7-carboxamide analogue0.30 - 0.66 nih.gov
43Quinazolinone-7-carboxamide analogue0.30 - 0.66 nih.gov

The type II NADH dehydrogenase (NDH-2) is a crucial enzyme in the respiratory metabolism of Mycobacterium tuberculosis (Mtb) and is absent in mammals, making it a prime target for new anti-tuberculosis drugs. nih.govucla.edubiorxiv.org

A series of 2-mercapto-quinazolinones has been identified as potent inhibitors of the Mtb NDH-2 enzyme, with some compounds exhibiting nanomolar potencies. nih.govmdpi.com Structural studies using cryo-electron microscopy have revealed that these inhibitors bind directly to the flavin adenine (B156593) dinucleotide (FAD) cofactor within the menaquinone-binding site, thereby blocking its reduction. ucla.edubiorxiv.org Enzyme kinetic studies have further shown that these compounds act as noncompetitive inhibitors, which suggests they bind to an allosteric site on the enzyme. nih.gov While initial structure-activity relationship studies have shown promise, further optimization is needed to improve the pharmacokinetic properties of these compounds. nih.gov

Receptor Antagonism/Agonism

Beyond enzyme inhibition, quinazoline derivatives can also act as antagonists or agonists at various cell surface receptors. An agonist mimics the natural ligand to activate a receptor, while an antagonist binds to the receptor to block its activation by an agonist. youtube.com

Specifically, quinazoline derivatives have been identified as antagonists of adenosine receptors (ARs), a family of G protein-coupled receptors. nih.gov Pharmacophore-based screening led to the discovery of 4-substituted quinazolines as AR antagonists. nih.gov One particular compound, 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone), was found to be a potent antagonist with some selectivity for the A2B adenosine receptor subtype, which is implicated in inflammatory conditions like asthma. nih.gov Exploration of the structure-activity relationships of these quinazoline derivatives indicated that while many were non-selective adenosine receptor ligands with micromolar affinities, the initial hit from the pharmacophore search remained the most potent and selective for the A2B receptor in that series. nih.gov

Adenosine Receptor (A2A) Antagonism

The A2A adenosine receptor has emerged as a significant therapeutic target in the fields of neurodegenerative diseases and oncology. Quinazoline derivatives have been identified as a promising scaffold for the development of potent A2A receptor antagonists. Research has led to the synthesis of novel 2-aminoquinazoline (B112073) derivatives that exhibit high affinity and antagonist activity at the human A2A receptor (hA2AR).

For instance, the compound 6-bromo-4-(furan-2-yl)quinazolin-2-amine was identified as a hit compound with a high affinity for the hA2AR. Further structural modifications, such as substitutions at the C6 and C7 positions and the introduction of aminoalkyl chains at the C2 position, have led to the development of even more potent antagonists. These modifications were designed to enhance both the antagonist activity and the solubility of the compounds. The antagonist activity of these compounds is typically assessed through their ability to inhibit the increase in intracellular cyclic AMP (cAMP) levels that is normally induced by A2A receptor activation.

Table 1: A2A Receptor Antagonist Activity of Quinazoline Derivatives

Compound Binding Affinity (Ki) for hA2AR Functional Antagonist Activity (IC50) in cAMP assay
6-bromo-4-(furan-2-yl)quinazolin-2-amine 20 nM Not Reported
Compound 5m 5 nM 6 µM
Compound 9x 21 nM 9 µM

Serotonin (B10506) Receptor Antagonism

Quinazolinedione derivatives have also been investigated for their potential to act as antagonists at serotonin receptors, which are implicated in a wide range of physiological and pathological processes. Specifically, these compounds have shown promise as antagonists for the 5-HT3A and 5-HT7 receptors.

In the search for novel 5-HT3A receptor antagonists, a class of compounds with potential therapeutic applications in treating nausea, vomiting, and other conditions, a library of quinazolindione derivatives was screened. nih.gov This screening identified several potent antagonists. nih.gov Among the 24 analogues evaluated, one compound, KKHT10612, demonstrated a particularly strong antagonistic effect on the 5-HT3A receptor, with an IC50 value of 0.8 µM. nih.gov This potency is comparable to that of the established 5-HT3A antagonist, MDL72222. nih.gov

Furthermore, another library of quinazolinone derivatives was synthesized and evaluated for their binding affinity to the 5-HT7 receptor, a target for potential antidepressant therapies. nih.gov Out of 85 compounds tested, 24 exhibited significant binding affinities with IC50 values below 100 nM. nih.gov The most potent compound in this series, compound 1-68, displayed an IC50 value of 12 nM. nih.gov Structure-activity relationship studies indicated that the presence of an o-methoxy or o-ethoxy group as the R2 substituent was a key feature for high binding affinity. nih.gov

Thyroid Stimulating Hormone Receptor Agonism

In contrast to their antagonistic effects on adenosine and serotonin receptors, certain quinazolinedione analogues have been identified as agonists of the thyroid-stimulating hormone receptor (TSHR). TSHR is a G-protein coupled receptor that plays a central role in regulating thyroid function and proliferation of thyroid follicular cells. The discovery of small molecule TSHR agonists could offer a valuable alternative to recombinant TSH for therapeutic applications.

A high-throughput screening of over 73,000 compounds led to the identification of a dihydroquinazolin-4-one, compound 1a, as a selective TSHR agonist. nih.gov Subsequent synthesis and evaluation of a series of dihydroquinazolin-4-one and quinazolin-4-one analogues were undertaken to explore the structure-activity relationship. nih.gov This research identified compound 8b as being 60-fold more potent than the initial hit compound, 1a. nih.govnih.gov

Interference with Cellular Processes

Beyond direct receptor interactions, quinazolinedione analogues exert significant biological effects by interfering with fundamental cellular processes. These include the inhibition of cell growth, induction of programmed cell death, modulation of inflammatory signaling pathways, and alteration of the cellular architecture.

Inhibition of Cell Proliferation and Apoptosis Induction

A significant area of research for quinazolinedione derivatives has been their potential as anticancer agents, owing to their ability to inhibit cell proliferation and induce apoptosis (programmed cell death). Studies on breast cancer cells (MCF-7) have shown that certain quinazolinedione derivatives can significantly reduce cell viability in a dose-dependent manner.

The mechanism of action for this apoptotic induction appears to be primarily through the intrinsic pathway. This is evidenced by the upregulation of key pro-apoptotic proteins such as caspase-9 and the tumor suppressor protein p53. Concurrently, these derivatives lead to the downregulation of the anti-apoptotic protein Bcl-2 and the protein kinase B (p-Akt), which is a central player in cell survival pathways.

Modulation of Inflammatory Response Pathways

Chronic inflammation is a contributing factor to a multitude of diseases, making the modulation of inflammatory pathways a key therapeutic strategy. Quinazolinedione derivatives have demonstrated anti-inflammatory properties. For instance, a series of 1-(2,3-dimethyl-phenyl)-2,4(1H,3H)-quinazolinedione derivatives, synthesized from mefenamic acid, exhibited notable analgesic and anti-inflammatory activities, with some compounds surpassing the efficacy of the parent drug. nih.gov

The anti-inflammatory mechanism of a related scaffold, pyrazolo[1,5-a]quinazolines, has been investigated in human monocytic cells. nih.gov These compounds were found to inhibit the lipopolysaccharide (LPS)-induced transcriptional activity of nuclear factor κB (NF-κB), a critical regulator of the inflammatory response. nih.gov This inhibition of NF-κB activity points to a specific molecular mechanism by which these compounds can exert their anti-inflammatory effects. Two of the most potent compounds identified in this study were 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (compound 13i) and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (compound 16). nih.gov

Actin Cytoskeleton Transformation

The actin cytoskeleton is a dynamic network of protein filaments that is essential for maintaining cell shape, motility, and intracellular transport. Its proper organization is vital, and rearrangements can lead to pathological conditions, including cancer cell metastasis. A novel quinazolinone derivative, Actinoquinazolinone, isolated from a marine bacterium, has been shown to suppress the motility of gastric cancer cells by influencing the expression of genes related to actin dynamics and cytoskeleton organization. nih.gov

Actinoquinazolinone was found to affect several genes that regulate cell motility by modifying the cytoskeleton. nih.gov These include ACTR2/3, which is crucial for actin dynamics, and WASF1 (also known as WAVE1), which is involved in regulating actin cytoskeleton dynamics for cancer cell invasion and migration. nih.gov This indicates that the anticancer properties of some quinazolinone derivatives may be, at least in part, attributable to their ability to interfere with the actin cytoskeleton, thereby inhibiting the metastatic potential of cancer cells. nih.gov

Neuroprotective Mechanisms (e.g., in stroke models, dopaminergic neuron protection)

The neuroprotective potential of quinazoline derivatives has been a subject of significant research interest. Analogues of the quinazolinone scaffold have demonstrated protective effects in various models of neuronal damage, including those relevant to stroke and neurodegenerative diseases like Parkinson's disease.

One of the key mechanisms through which quinazolinone analogues may exert neuroprotection is via the inhibition of cyclin-dependent kinase 5 (CDK5). nih.gov Deregulation of CDK5 activity is implicated in the abnormal phosphorylation of cellular proteins associated with neurodegenerative disorders such as Alzheimer's disease, amyotrophic lateral sclerosis, and ischemic stroke. nih.gov A series of 3,4-dihydroquinazolin-2(1H)-ones were designed and evaluated as CDK5 inhibitors, with structure-activity relationship studies revealing the importance of specific substitutions for potent inhibition. nih.gov Although these studies did not include an isobutoxy substituent at the N-3 position, the general principle of targeting CDK5 by the quinazolinone core provides a plausible hypothesis for the neuroprotective potential of 3-isobutoxy-2,4(1H,3H)-quinazolinedione.

Furthermore, some quinazolinone derivatives have shown neuroprotective effects by modulating other cellular pathways. For instance, certain analogues have been investigated for their ability to protect neurons from oxidative stress and excitotoxicity, which are common pathological features in stroke and neurodegenerative conditions. While specific data on this compound is absent, the known antioxidant properties of some quinazoline compounds suggest a potential avenue for its neuroprotective action.

The following table summarizes the neuroprotective activity of selected quinazolinone analogues, highlighting the diversity of mechanisms and experimental models.

Compound/AnalogueExperimental ModelObserved Neuroprotective EffectPutative Mechanism of Action
3,4-Dihydroquinazolin-2(1H)-one Derivatives In vitro CDK5 kinase assayPotent inhibition of CDK5Inhibition of abnormal protein phosphorylation
Quinazolinone Schiff Base Derivatives Animal models of ischemiaReduction in infarct volumeAntioxidant and anti-inflammatory properties

Multidrug Resistance (MDR) Reversal (e.g., P-glycoprotein inhibition)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump.

Quinazoline and quinazolinone derivatives have emerged as a promising class of compounds capable of reversing P-gp-mediated MDR. These compounds can act as P-gp inhibitors, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.

The mechanism of P-gp inhibition by quinazolinone analogues can be multifaceted. Some derivatives, like the substituted 1,3-dimethyl-1H-quinoxalin-2-one compound QA3, have been shown to inhibit P-gp activity by interfering with ATP hydrolysis and regeneration, which are essential for the pump's function. nih.gov QA3 was also found to decrease the activity of protein kinase C (PKC), a signaling molecule that can regulate P-gp activity. nih.gov

Structure-activity relationship studies on various quinazoline-based P-gp inhibitors have highlighted the importance of the substitution pattern on the quinazoline core for potent activity. For example, studies on 4-indolyl quinazoline derivatives led to the discovery of YS-370, a highly effective and orally active P-gp inhibitor. nih.gov YS-370 was found to directly bind to P-gp and stimulate its ATPase activity, a characteristic of many P-gp inhibitors. nih.gov

While there is no direct evidence for this compound as a P-gp inhibitor, the established activity of numerous N-3 substituted quinazolinone analogues suggests that this compound could potentially interact with and modulate the function of P-gp. The isobutoxy group at the N-3 position would contribute to the lipophilicity of the molecule, a property that is often important for interaction with the transmembrane domains of P-gp.

The table below presents data on the P-gp inhibitory activity of selected quinazolinone analogues.

Compound/AnalogueCell LineReversal of Resistance toMechanism of Action
QA3 (a quinoxalinone derivative) Adriamycin-resistant K562/A02 cellsAdriamycinInhibition of P-gp activity via blocking ATP hydrolysis and regeneration, and decreasing PKC activity. nih.gov
YS-370 (a 4-indolyl quinazoline) SW620/AD300 and HEK293T-ABCB1 cellsPaclitaxel and ColchicineDirect binding to P-gp and stimulation of its ATPase activity. nih.gov
WK-X-34 Derivatives P-gp overexpressing cell linesVarious chemotherapeuticsInhibition of P-gp efflux function. nih.gov

Preclinical Biological Evaluation of Quinazolinedione Derivatives

In Vitro Activity Assays

The intrinsic chemical properties of the quinazolinedione nucleus have spurred the synthesis and evaluation of numerous analogues. These investigations have unveiled significant potential in several key areas of pharmacological interest, as detailed in the following subsections.

Quinazolinedione derivatives have demonstrated notable cytotoxic and antiproliferative effects against a range of human cancer cell lines. These compounds have been shown to induce cell death and inhibit proliferation through various mechanisms.

New nih.govmdpi.comnih.govtriazolo[4,3-c]quinazoline derivatives have been evaluated for their cytotoxic activity against HeLa (cervical cancer) and B16 (melanoma) tumor cell lines. nih.gov Among the tested compounds, 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl nih.govmdpi.comnih.govtriazolo[4,3-c]quinazoline (NTCHMTQ) was identified as the most effective, inducing morphological changes and necrosis in B16 cells at micromolar concentrations. nih.gov Another study on novel 3-methyl-quinazolinone derivatives found that they exhibited inhibitory activity against wild-type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) and showed cytotoxicity against A549 (lung cancer), PC-3 (prostate cancer), and SMMC-7721 (liver cancer) cell lines. nih.gov

Furthermore, a series of quinazolinone derivatives were synthesized and tested against SKLU-1 (lung cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines. vnu.edu.vn Compound 8h from this series displayed significant cytotoxic effects with IC₅₀ values of 23.09, 27.75, and 30.19 µg/mL, respectively. vnu.edu.vn In a separate investigation, new quinazoline (B50416) derivatives containing a substituted-sulfonamide moiety were synthesized. nih.gov Compounds 4d and 4f from this series showed potent antiproliferative activity, particularly against the MCF-7 cell line with IC₅₀ values of 2.5 and 5 µM, respectively. nih.gov These compounds were found to mediate apoptosis and arrest the cell cycle at the G1 phase. nih.gov The coordination of copper with quinazolinone Schiff base derivatives has also been shown to enhance cytotoxicity significantly, with IC₅₀ values in the low micromolar range, whereas the ligands alone were inactive. mdpi.com

Table 1: Antiproliferative and Cytotoxic Activity of Quinazolinedione Derivatives

Compound/DerivativeCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl nih.govmdpi.comnih.govtriazolo[4,3-c]quinazoline (NTCHMTQ)B16 (Melanoma)Significant cytotoxic/antiproliferative effect nih.gov
Compound 8h SKLU-1 (Lung)23.09 µg/mL vnu.edu.vn
MCF-7 (Breast)27.75 µg/mL vnu.edu.vn
HepG-2 (Liver)30.19 µg/mL vnu.edu.vn
Compound 4d (quinazoline-sulfonamide)MCF-7 (Breast)2.5 µM nih.gov
A549 (Lung)5.6 µM nih.gov
LoVo (Colon)6.87 µM nih.gov
HepG-2 (Liver)9 µM nih.gov
Compound 4f (quinazoline-sulfonamide)MCF-7 (Breast)5 µM nih.gov
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one 21 OVCAR-4 (Ovarian)1.82 µM nih.gov
NCI-H522 (Non-small cell lung)2.14 µM nih.gov
Copper Complex Cu-L2A549 (Lung)0.64 µM mdpi.com

The quinazolinedione scaffold has been a fruitful source of new antimicrobial agents. Derivatives have shown activity against a variety of bacterial and fungal pathogens.

A study on new quinazolin-4-ones revealed that several pyrrolidine (B122466) derivatives exhibited broad-spectrum antimicrobial potential against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compounds 15 , 16 , and 18 from this series also displayed promising antifungal effects against the opportunistic yeast Candida albicans. nih.gov Another series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives were synthesized and screened for antimicrobial activity. japsonline.com Compounds IIc , IIg , IIh , IIi , and IIj were identified as potent antimicrobial agents. japsonline.com

The synthesis of 2,3,6-trisubstituted Quinazolin-4-ones also yielded compounds with significant antimicrobial and antifungal properties. biomedpharmajournal.org For instance, derivative A-2 showed excellent activity against E. coli, while A-6 was excellent against C. albicans. biomedpharmajournal.org In a different study, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a ) was found to be a potent antimicrobial agent with MICs of 25.6 µg/mL against Staphylococcus aureus and 18.3 µg/mL against Aspergillus fumigatus. nih.gov Furthermore, quinazolin-4(3H)one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have been investigated as antimicrobial agents that target the DNA gyrase enzyme. mdpi.com

Table 2: Antimicrobial Activity of Quinazolinedione Derivatives

Compound/DerivativeMicroorganismActivity (MIC)Reference
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a )Staphylococcus aureus25.6 ± 0.5 µg/mL nih.gov
Bacillus subtilis24.3 ± 0.4 µg/mL nih.gov
Pseudomonas aeruginosa30.1 ± 0.6 µg/mL nih.gov
Escherichia coli25.1 ± 0.5 µg/mL nih.gov
Aspergillus fumigatus18.3 ± 0.6 µg/mL nih.gov
Saccharomyces cerevisiae23.1 ± 0.4 µg/mL nih.gov
Candida albicans26.1 ± 0.5 µg/mL nih.gov
Pyrrolidine derivative 19 Pseudomonas aeruginosaBiofilm Inhibition IC₅₀ = 3.55 µM nih.gov
Pyrrolidine derivative 20 Pseudomonas aeruginosaBiofilm Inhibition IC₅₀ = 6.86 µM nih.gov

Quinazolinedione derivatives have been identified as possessing significant anti-inflammatory properties. Research has shown that these compounds can modulate inflammatory pathways, often through enzyme inhibition.

A series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Compounds 4 and 6 from this series were potent COX-2 inhibitors with IC₅₀ values of 0.33 µM and 0.40 µM, respectively, and selectivity indices comparable to celecoxib. nih.gov Another study focused on pyrazolo[1,5-a]quinazoline derivatives, identifying 13 compounds with anti-inflammatory activity by inhibiting LPS-induced NF-κB transcriptional activity in human monocytic cells. mdpi.com

Substituted quino-quinazolinedione derivatives have also shown anti-inflammatory activity, with studies indicating that 10-iodosubstitution significantly increases this activity. mdpi.com The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is a quinazoline derivative, highlighting the therapeutic potential of this chemical class. mdpi.com Additionally, quinazolinones linked to amino acid derivatives have been evaluated, with compounds 1g , 2e , and 2g showing promising anti-inflammatory activity. eurjchem.comresearchgate.net

Table 3: Anti-inflammatory Activity of Quinazolinedione Derivatives

Compound/DerivativeAssay/TargetActivityReference
Compound 4 (2-mercapto-quinazolinone)COX-2 InhibitionIC₅₀ = 0.33 µM nih.gov
Compound 6 (2-mercapto-quinazolinone)COX-2 InhibitionIC₅₀ = 0.40 µM nih.gov
Compound QA-2 (2-methyl substitution)Carrageenan-induced paw edema82.75% Reduction in Paw Edema Volume fabad.org.tr
Compound QA-6 (2,4-dinitro substitution)Carrageenan-induced paw edema81.03% Reduction in Paw Edema Volume fabad.org.tr
Pyrazolo[1,5-a]quinazoline 13i NF-κB InhibitionIC₅₀ < 50 µM mdpi.com
Pyrazolo[1,5-a]quinazoline 16 NF-κB InhibitionIC₅₀ < 50 µM mdpi.com

The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for new antimalarial agents. Quinazolinedione derivatives have emerged as a promising class of compounds in this area.

A series of new quinazolinedione derivatives were synthesized and evaluated for their in vitro antiplasmodial growth inhibition activity against the P. falciparum FcB1 strain. nih.gov While most compounds showed activity in the low to medium micromolar range, the original hit compound, MMV665916, demonstrated remarkable growth inhibition with an EC₅₀ value of 0.4 µM and a high selectivity index (>250). nih.gov These quinazolinedione derivatives are being investigated as potential inhibitors of P. falciparum farnesyltransferase (PfFT). nih.gov

Other research has focused on 4-quinazolinone derivatives based on the structure of febrifugine, a natural product with known antimalarial properties. nih.gov These synthetic analogues exhibited antimalarial activity against Plasmodium berghei in mice. nih.gov Additionally, newly synthesized quinazolinone-4 derivatives were shown to inhibit the maturation of the ring form of Plasmodium falciparum to the schizont form in vitro. researchgate.net

Table 4: Antimalarial Activity of Quinazolinedione Derivatives

Compound/DerivativePlasmodium StrainActivity (EC₅₀/IC₅₀)Reference
MMV665916P. falciparum FcB10.4 µM nih.gov
2-ethoxy derivative 8ag' P. falciparum FcB1~5 µM nih.gov
2-trifluoromethoxy derivative 8ai' P. falciparum FcB1~5 µM nih.gov
4-fluoro-2-methoxy derivative 8ak' P. falciparum FcB1~5 µM nih.gov

Oxidative stress is implicated in numerous diseases, making the development of new antioxidant agents a key research focus. Quinazolinedione derivatives, particularly those incorporating phenolic moieties, have shown significant antioxidant potential.

A study on new phenolic derivatives of quinazolin-4(3H)-one evaluated their antioxidant capacity through various mechanisms, including hydrogen atom transfer and electron donation. mdpi.com Several compounds, especially those with ortho-diphenolic structures, exhibited stronger antioxidant effects than the reference compounds ascorbic acid and Trolox. mdpi.com Another investigation into polyphenolic derivatives of quinazolin-4(3H)-one, specifically pyrogallol (B1678534) derivatives, also reported high antioxidant activity compared to ascorbic acid and Trolox. nih.gov

Quinazolinones linked with amino acids have also been assessed for their antioxidant properties. eurjchem.comresearchgate.net Compounds 1f , 2f , 2g , and 1g showed good antioxidant activity with IC₅₀ values of 35, 20, 30, and 40 µg/mL, respectively, which were better than the standard butylated hydroxytoluene (BHT). eurjchem.comresearchgate.net

Table 5: Antioxidant Activity of Quinazolinedione Derivatives

Compound/DerivativeAssayActivity (IC₅₀)Reference
Compound 1f (Amino acid conjugate)DPPH Scavenging35 µg/mL eurjchem.comresearchgate.net
Compound 2f (Amino acid conjugate)DPPH Scavenging20 µg/mL eurjchem.comresearchgate.net
Compound 2g (Amino acid conjugate)DPPH Scavenging30 µg/mL eurjchem.comresearchgate.net
Compound 1g (Amino acid conjugate)DPPH Scavenging40 µg/mL eurjchem.comresearchgate.net
Phenolic derivative 5a Electron TransferBetter than Ascorbic Acid & Trolox mdpi.com
Pyrogallol derivativeRadical ScavengingHigher than Ascorbic Acid & Trolox nih.gov

The ability of quinazolinedione derivatives to selectively inhibit enzymes is a key aspect of their therapeutic potential. Notable targets include phosphodiesterase 7A (PDE7A) and soluble epoxide hydrolase (sEH).

Several studies have focused on designing quinazoline derivatives as inhibitors of PDE7A, an enzyme involved in inflammatory processes. A series of novel substituted 4-hydrazinoquinazoline (B1199610) derivatives and fused triazoloquinazolines were synthesized and evaluated for their in vitro PDE7A inhibitory activity. nih.gov The synthesized compounds showed IC₅₀ values in the range of 0.114-1.966 µM. nih.gov Four compounds (4b , 4g , 5c , and 5f ) demonstrated potencies against PDE7A (IC₅₀ 0.114-0.18 µM) comparable to the selective inhibitor BRL50481. nih.gov

Another investigation of quinazolinone and quinazolinethione derivatives as PDE7A inhibitors also yielded potent compounds. nih.govresearch-nexus.net Compounds 9 and 25 from this study exhibited the highest inhibitory activity with IC₅₀ values of 0.096 µM and 0.074 µM, respectively, which were comparable to BRL50481 (IC₅₀ = 0.072 µM). nih.govresearch-nexus.net These findings highlight the potential of the quinazolinedione scaffold for developing selective enzyme inhibitors for various therapeutic applications.

Table 6: PDE7A Inhibitory Activity of Quinazolinedione Derivatives

Compound/DerivativeEnzymeActivity (IC₅₀)Reference
Compound 4b (Hydrazinoquinazoline)PDE7A0.114-0.18 µM nih.gov
Compound 4g (Hydrazinoquinazoline)PDE7A0.114-0.18 µM nih.gov
Compound 5c (Triazoloquinazoline)PDE7A0.114-0.18 µM nih.gov
Compound 5f (Triazoloquinazoline)PDE7A0.114-0.18 µM nih.gov
Compound 9 (Quinazolinone)PDE7A0.096 µM nih.govresearch-nexus.net
Compound 25 (Quinazolinethione)PDE7A0.074 µM nih.govresearch-nexus.net
BRL50481 (Reference)PDE7A0.034 - 0.072 µM nih.govnih.govresearch-nexus.net

Receptor Binding and Functional Assays (e.g., A2A adenosine (B11128) receptor)

The adenosine A2A receptor (A2AR) has been identified as a significant therapeutic target for a range of conditions, including neurodegenerative diseases and cancer. mdpi.comnih.govnih.gov Consequently, the discovery of potent and selective A2AR antagonists is an active area of research. Quinazoline-based scaffolds have emerged as a promising foundation for the development of such antagonists.

Research has highlighted the 2-aminoquinazoline (B112073) heterocycle as a particularly effective scaffold for designing new A2AR antagonists. nih.govnih.gov For instance, the compound 6-bromo-4-(furan-2-yl)quinazolin-2-amine has demonstrated a high affinity for the human A2A receptor (hA2AR) with a Ki value of 20 nM. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the binding affinity and functional activity of these derivatives. These studies have shown that substitutions at various positions on the quinazoline ring can significantly impact receptor interaction. For example, the introduction of aminoalkyl chains with tertiary amines at the C2-position has been explored to enhance both antagonist activity and solubility. nih.govnih.gov

A study on novel 2-aminoquinazoline derivatives revealed that a compound designated as 5m exhibited a high affinity for hA2AR with a Ki value of 5 nM and demonstrated antagonist activity with an IC50 of 6 µM in a cyclic AMP assay. nih.gov Further modifications, such as the introduction of aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline substituents, resulted in compounds (9x and 10d ) that maintained good binding affinities (Ki = 21 nM and 15 nM, respectively) and functional antagonist activities (IC50 = 9 µM and 5 µM, respectively). nih.gov

Interactive Data Table: A2A Receptor Binding and Functional Assay Data for Selected Quinazoline Derivatives

Compound hA2AR Binding Affinity (Ki) Functional Antagonist Activity (IC50)
6-bromo-4-(furan-2-yl)quinazolin-2-amine 20 nM Not Reported
Compound 5m 5 nM 6 µM
Compound 9x 21 nM 9 µM

In Vivo Efficacy Studies in Animal Models (excluding human clinical data)

The quinazoline and quinazolinedione scaffolds are foundational structures in the development of various anticancer agents, particularly tyrosine kinase inhibitors. Numerous derivatives have been evaluated in in vivo cancer xenograft models, demonstrating significant antitumor efficacy.

For example, a pyridine-containing quinazoline-2,4(1H,3H)-dione derivative has been developed as a novel PARP-targeting PET probe for tumor imaging. nih.gov In vivo studies using U87MG xenograft models showed that the probe exhibited high tumor-to-background contrast, indicating its potential for imaging tumors with PARP overexpression. nih.gov

In another study, novel quinazoline derivatives were identified as irreversible dual EGFR/HER2 inhibitors. These compounds were evaluated for their in vivo antitumor efficacy in NCI-H1975 mice xenografts, a model for non-small-cell lung cancer (NSCLC) with EGFR mutations. The results indicated that these derivatives have the potential to overcome resistance to earlier-generation EGFR inhibitors.

Furthermore, a series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and shown to inhibit the in vitro growth of a panel of 60 human tumor cell lines. google.com Structure-activity relationship analyses indicated that specific substitutions at the 3-, 6-, and 7-positions of the quinazolinedione ring were crucial for potent activity. While in vivo data for these specific compounds were not presented in the abstract, the potent in vitro activity suggests that they would be strong candidates for evaluation in xenograft models.

Although no in vivo xenograft data for 3-isobutoxy-2,4(1H,3H)-quinazolinedione has been reported, the consistent and potent anticancer activity observed for the broader class of quinazolinedione derivatives underscores the therapeutic potential of this scaffold in oncology.

Neuroprotection in the context of ischemic stroke is a critical area of therapeutic research, aiming to salvage brain tissue from irreversible damage. explorationpub.comnih.gov While direct evidence for the neuroprotective effects of this compound in stroke models is lacking, related quinoline (B57606) and quinazoline derivatives have shown promise.

One study investigated the neuroprotective efficacy of quinolylnitrones, which are structurally related to quinazolines, in an in vitro model of ischemia. The study identified two compounds, QN4 and QN15 , as promising candidates with high neuroprotective power. nih.gov These compounds demonstrated improved potency and, in the case of QN4, better tolerability and solubility compared to the parent compound. nih.gov

While not quinazolinediones, these findings suggest that the quinoline scaffold, a core component of quinazolines, can be modified to produce potent neuroprotective agents. The mechanisms underlying these effects are often linked to antioxidant and anti-inflammatory properties. The evaluation of quinazolinedione derivatives, including this compound, in experimental stroke models would be a logical next step to explore the full neuroprotective potential of this chemical class.

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, is a major economic concern in the poultry industry. nih.gov The search for effective anticoccidial drugs is ongoing, and various heterocyclic compounds have been investigated.

While direct studies on the anticoccidial activity of this compound are not available, research on related quinazolinone derivatives has shown promising results. A series of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives, designed by modifying the quinazoline ring of the natural product febrifugine, were evaluated for their anticoccidial activity against Eimeria tenella in chickens. researchgate.net

In this study, four of the synthesized compounds exhibited anticoccidial activity at a dose of 9 mg/kg. researchgate.net Notably, one compound, 5e , showed an anticoccidial index (ACI) value of 173.2, which was comparable to the commercial anticoccidial drug decoquinate. researchgate.net These findings indicate that the quinazolinone scaffold is a viable starting point for the development of new anticoccidial agents. Given the structural similarity, it is plausible that quinazolinedione derivatives could also exhibit such activity, although this remains to be experimentally verified.

Interactive Data Table: Anticoccidial Activity of a Selected Quinazolinone Derivative

Compound Dose Anticoccidial Index (ACI) vs. E. tenella
Compound 5e 9 mg/kg 173.2

The anti-inflammatory properties of quinazoline and quinazolinone derivatives have been well-documented in various animal models. mdpi.commdpi.comresearchgate.netnih.govfabad.org.tr A common model used to evaluate acute inflammation is the carrageenan-induced paw edema model in rats.

A study on a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones demonstrated potent in vivo anti-inflammatory and analgesic activities. nih.gov Several compounds in this series exhibited ED50 values ranging from 50.3 to 112.1 mg/kg for anti-inflammatory activity, which were comparable to or better than the standard drugs diclofenac (B195802) sodium and celecoxib. nih.gov

Another study of novel quinazolinone derivatives (QA-1 to QA-8) in the carrageenan-induced rat paw edema model found that compounds QA-2 and QA-6 showed significant anti-inflammatory activity, with a percentage reduction in paw edema volume of 82.75% and 81.03%, respectively, after 4 hours. fabad.org.tr Structure-activity relationship studies from this research indicated that 2-methyl and 2,4-dinitro substitutions on the aromatic ring at the 3-position were favorable for anti-inflammatory activity. fabad.org.tr

Substituted quino-quinazolinedione derivatives have also been investigated, showing an activity range of 12.7–58.2% in reducing edema. mdpi.com SAR studies on these compounds revealed that a 10-iodo substitution significantly increased anti-inflammatory activity. mdpi.com

Although no specific anti-inflammatory data for this compound is available, the consistent anti-inflammatory effects observed across a range of quinazolinone and quinazolinedione derivatives suggest that this compound would likely possess similar properties. The isobutoxy group at the N-3 position would influence the molecule's physicochemical properties, which could in turn modulate its anti-inflammatory efficacy.

Interactive Data Table: Anti-inflammatory Activity of Selected Quinazolinone Derivatives in Carrageenan-Induced Paw Edema

Compound % Reduction in Paw Edema Volume (after 4h)
QA-1 65.51%
QA-2 82.75%
QA-4 62.06%
QA-6 81.03%

Computational and Theoretical Studies of Quinazolinedione Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between quinazolinedione derivatives and their biological targets at a molecular level.

Research has shown that quinazolinedione-based compounds can be effectively repositioned to target different enzymes. For instance, a set of quinazolinedione-based molecules, initially investigated for their activity against heat shock protein 90 (Hsp90), were later successfully repositioned against soluble epoxide hydrolase (sEH) using a 3D structure-based pharmacophoric model. nih.gov This highlights the utility of computational methods in exploring new therapeutic applications for existing chemical scaffolds.

In the context of anticancer research, molecular docking studies have been performed to assess the orientation and interaction modes of quinazolinone derivatives against the epidermal growth factor receptor (EGFR). nih.gov These simulations have confirmed the biological activity observed in experimental assays and have provided a plausible mechanism for their anticancer effects. nih.gov Similarly, docking studies on cationic fullerene derivatives of 4(3H)-quinazolinones have elucidated their binding to 6-oxopurine phosphoribosyltransferase, suggesting that electrostatic interactions play a crucial role in their antibacterial activity. nih.gov

Furthermore, molecular docking has been instrumental in identifying quinazoline (B50416) derivatives as potential α-glucosidase inhibitors for the management of diabetes. nih.gov Studies have analyzed the interactions between potent quinazolin-4(3H)-one derivatives and the active site of α-glucosidase, revealing key hydrogen bond interactions that contribute to their inhibitory activity. nih.govnih.gov For example, docking results for a series of new quinazoline derivatives showed binding energies ranging from -6.1 to -8.85 kcal/mol, indicating greater stability than the standard drug, acarbose. researchgate.net

The following table summarizes representative molecular docking findings for quinazolinedione and quinazolinone derivatives against various targets:

Compound ClassTarget EnzymeKey FindingsReference
Quinazolinone derivativesα-GlucosidasePotent inhibitory activity with stable binding in the active site. nih.govnih.gov
Quinazolinone derivativesEpidermal Growth Factor Receptor (EGFR)Confirmation of biological activity and interaction modes. nih.gov
Cationic fullerene derivatives of 4(3H)-quinazolinones6-oxopurine phosphoribosyltransferaseElectrostatic interactions contribute significantly to binding affinity. nih.gov
Quinazolinone derivativesMatrix Metalloproteinase-13 (MMP-13)Analysis of binding modes to understand inhibitor-receptor interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for understanding the structural features that are important for their therapeutic effects.

Several QSAR studies have been conducted on quinazoline and quinazolinone derivatives to elucidate the structural requirements for various biological activities. For instance, a QSAR study on quinazoline-4(3H)-ones with anticonvulsant activity identified key molecular descriptors that influence their efficacy. researchgate.netufv.br The developed model, which was robust and had good statistical parameters (R² = 0.899, Q² = 0.866), indicated that the anticonvulsant activity was dependent on descriptors such as the Broto-Moreau autocorrelation and radial distribution function. researchgate.netufv.br

In the field of anti-inflammatory drug design, 3D-QSAR studies have been performed on novel substituted quinazolinone derivatives to understand their inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov These studies have provided structural insights that can guide the synthesis of more selective COX-2 inhibitors. nih.gov Similarly, 3D-QSAR models have been constructed for quinazolinone derivatives as inhibitors of matrix metalloproteinase-13 (MMP-13), an important target in osteoarthritis. nih.gov The resulting CoMFA and CoMSIA models were reliable and helped to identify the key electrostatic, hydrophobic, and hydrogen bond acceptor fields that influence the inhibitory activity. nih.gov

A 3D-QSAR model was also developed for a series of quinazolinone derivatives containing hydrazone structures with antitumor activity. rsc.orgrsc.org This model aided in understanding the structure-activity relationships and directing the future design of more potent anticancer agents. rsc.orgrsc.org

Below is a table summarizing the statistical parameters of a representative QSAR model for anticonvulsant quinazoline-4(3H)-ones:

ParameterValue
R² (determination coefficient)0.899
R²adj (adjusted determination coefficient)0.888
Q² (leave one out cross-validated determination coefficient)0.866
R²pred (predicted determination coefficient for the test set)0.7406
F (variance ratio)82.03

These QSAR studies demonstrate the power of this computational approach in the rational design of quinazolinedione-based therapeutic agents.

Molecular Dynamics Simulations (if relevant for quinazolinediones)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. In the context of drug design, MD simulations can provide valuable insights into the dynamic behavior of a ligand-receptor complex over time, helping to assess its stability and the nature of the interactions.

For quinazolinedione and its derivatives, MD simulations have been employed to complement molecular docking and QSAR studies. For instance, in the investigation of quinazolinone derivatives as inhibitors of matrix metalloproteinase-13 (MMP-13), MD simulations were performed to analyze the binding mode of the ligands within the receptor's active site. nih.gov These simulations help to confirm the stability of the docked poses and provide a more dynamic picture of the inhibitor-enzyme interactions.

Similarly, MD simulations have been used to evaluate the thermodynamic stability of quinazoline-based acetylcholinesterase inhibitors at the target site. tandfonline.comnih.gov By simulating the behavior of the protein-ligand complex over time, researchers can gain confidence in the predicted binding modes and identify key interactions that contribute to the stability of the complex. tandfonline.comnih.gov In another study, MD simulations were used to assess the orientation and interaction mode of synthesized quinazolinone derivatives against EGFR, further supporting their potential as anticancer agents. nih.govresearchgate.net

Theoretical Predictions of Biological Activities and Binding Affinities

Theoretical methods play a crucial role in predicting the biological activities and binding affinities of novel compounds before their synthesis and experimental testing. These predictions are often based on the results of molecular docking, QSAR, and other computational techniques.

For quinazolinedione derivatives, theoretical predictions have been instrumental in identifying promising candidates for various therapeutic applications. For example, computational studies have predicted that cationic fullerene derivatives of 4(3H)-quinazolinones are significantly more potent against bacteria than the parent quinazolinones due to enhanced binding affinity arising from electrostatic interactions. nih.gov

In the search for new antidiabetic agents, molecular docking and drug-likeness predictions have been used to identify novel α-glucosidase inhibitors. These in silico methods successfully identified compounds with high predicted negative binding energy to the target protein, suggesting they could be more efficient than existing drugs like acarbose.

Furthermore, theoretical studies have been used to guide the design of quinazolinone derivatives with anticancer properties. By evaluating the cytotoxic activities of synthesized compounds against various cancer cell lines and complementing these findings with molecular docking and simulation studies, researchers can predict which structural modifications are likely to lead to more potent and selective antiproliferative agents. nih.gov Structure-activity relationship analyses of quinazoline-2,4(1H,3H)-dione derivatives have indicated that specific substitutions at different positions on the quinazoline scaffold can significantly enhance their antitumor activity. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. These models can then be used as 3D queries for virtual screening of large compound databases to identify new potential drug candidates.

This approach has been successfully applied to the discovery of novel quinazolinedione-based inhibitors for various targets. For example, a 3D structure-based pharmacophore model developed for soluble epoxide hydrolase (sEH) was used to re-evaluate an in-house library of compounds, leading to the successful repositioning of a set of quinazolinedione-based molecules. nih.gov

In another study, pharmacophore modeling and 3D-QSAR studies were performed on a series of novel substituted quinazolinone derivatives to understand their anti-inflammatory activity. nih.gov This dual approach provided valuable insights into the structural requirements for COX-2 inhibition. nih.gov

Ligand-based pharmacophore models have also been developed for quinazoline-based acetylcholinesterase inhibitors. tandfonline.comnih.gov These models were then used as filters in a virtual screening workflow to screen a large chemical database, leading to the identification of several new potential inhibitors. tandfonline.comnih.gov Similarly, pharmacophore-based modeling has been used to identify new EGFR inhibitors from a series of quinazoline and quinoline (B57606) derivatives, with some of the identified compounds showing low nanomolar activity. researchgate.net

Future Directions and Research Gaps in 3 Isobutoxy 2,4 1h,3h Quinazolinedione Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones typically involves the alkylation of the N3-position of the quinazolinedione ring. Future research should focus on developing efficient and environmentally sustainable methods for the synthesis of 3-isobutoxy-2,4(1H,3H)-quinazolinedione. This could involve exploring one-pot reactions, microwave-assisted synthesis, or the use of greener solvents and catalysts to improve yield and reduce waste. A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Route Potential Advantages Potential Challenges
Classical N3-Alkylation Well-established for similar compounds. May require harsh conditions and produce byproducts.
Microwave-Assisted Synthesis Rapid reaction times, potentially higher yields. Requires specialized equipment, optimization of reaction conditions.
Flow Chemistry Precise control over reaction parameters, improved safety and scalability. High initial setup cost, potential for clogging.

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability may be limiting factors. |

Exploration of Undiscovered Molecular Targets and Signaling Pathways

The biological targets of many quinazolinedione derivatives are well-documented and include enzymes such as poly(ADP-ribose)polymerase-1 (PARP-1), c-Met, and VEGFR-2, as well as tubulin. nih.govnih.govnih.gov However, the introduction of the 3-isobutoxy group could alter the binding affinity and selectivity of the molecule, potentially leading to the discovery of novel molecular targets.

Initial research should involve broad-spectrum screening against a panel of kinases and other enzymes implicated in diseases such as cancer and inflammation. Subsequent studies should aim to identify the specific signaling pathways modulated by this compound. Techniques such as proteomics and transcriptomics could be employed to gain a comprehensive understanding of its mechanism of action.

Design and Synthesis of Highly Selective and Potent Analogues

Following the identification of lead molecular targets, the next logical step is the rational design and synthesis of analogues of this compound with improved potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in this phase. Modifications could be made to both the quinazolinedione core and the isobutoxy side chain to optimize interactions with the target protein. For instance, the introduction of additional functional groups on the isobutoxy moiety could enhance binding affinity or improve pharmacokinetic properties.

Table 2: Proposed Analogues of this compound for SAR Studies

Analogue Rationale for Synthesis
3-(2-methylpropoxy)-2,4(1H,3H)-quinazolinedione Introduction of a chiral center to explore stereospecific interactions.
3-(3-hydroxyisobutoxy)-2,4(1H,3H)-quinazolinedione Addition of a hydroxyl group to potentially form new hydrogen bonds with the target.

Advanced Preclinical Studies in Complex Disease Models

Once potent and selective analogues have been developed, their efficacy must be evaluated in relevant preclinical disease models. For example, if the compound shows promise as an anticancer agent, it should be tested in various cancer cell lines and in vivo tumor models, including patient-derived xenografts (PDXs). These studies will provide critical information on the compound's therapeutic potential and its effects in a more complex biological system.

Integration of Artificial Intelligence and Machine Learning in Quinazolinedione Drug Design

The application of artificial intelligence (AI) and machine learning (ML) has the potential to significantly accelerate the drug discovery process for novel quinazolinedione derivatives. nih.govnih.govmednexus.orgmdpi.comjddtonline.info AI algorithms can be used to predict the biological activity and pharmacokinetic properties of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. nih.gov ML models, trained on existing data for other quinazolinedione compounds, could help in identifying key structural features for activity and selectivity. nih.gov This in silico approach can save considerable time and resources in the early stages of drug development. mednexus.orgjddtonline.info

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-isobutoxy-2,4(1H,3H)-quinazolinedione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of quinazolinediones typically involves cyclization of substituted benzoylhydrazines or semicarbazides with urea or related reagents. For example, cyclization of 2-aminobenzoylhydrazine derivatives in refluxing decalin with urea yields 3-amino-quinazolinediones . For the isobutoxy derivative, substituting the amino group with isobutoxy may require nucleophilic displacement or alkoxylation under anhydrous conditions (e.g., using isobutyl bromide and a base like NaH in DMF). Reaction optimization should focus on solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (80–120°C), and stoichiometric ratios (excess isobutylating agent). Yield improvements can be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the isobutoxy group (δ ~3.6–3.8 ppm for OCH2, δ ~1.8–2.0 ppm for CH(CH3)₂) and quinazolinedione backbone (δ ~7.5–8.5 ppm for aromatic protons).
  • IR : Key peaks include C=O stretches (~1700–1750 cm⁻¹) and C-O-C ether vibrations (~1100–1250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and confirms substituent positions, though crystallization may require slow evaporation in DMSO/water mixtures .

Q. What solvent systems are optimal for purifying 3-isobutoxy-quinazolinedione derivatives?

  • Methodological Answer : Recrystallization from DMF/water or ethanol/water mixtures is effective. For column chromatography, silica gel with ethyl acetate/hexane (3:7 to 1:1) or DCM/methanol (95:5) gradients can separate polar byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves closely related analogs .

Advanced Research Questions

Q. How can conflicting structural assignments in quinazolinedione synthesis be resolved?

  • Methodological Answer : Discrepancies in product identity (e.g., seven-membered vs. six-membered rings) arise from competing cyclization pathways. For example, Langis and Charest initially reported benzotriazepinediones but later studies showed quinazolinediones dominate due to thermodynamic favorability . To resolve such issues:

  • Compare experimental NMR data with computed spectra (DFT calculations).
  • Perform X-ray crystallography for unambiguous confirmation.
  • Use kinetic studies (e.g., variable-temperature NMR) to identify intermediates and competing pathways .

Q. What strategies mitigate side reactions during alkoxylation of quinazolinedione precursors?

  • Methodological Answer : Isobutoxy group introduction may lead to over-alkylation or ether cleavage. Mitigation strategies include:

  • Using bulky bases (e.g., DBU) to reduce nucleophilic attack on the quinazolinedione core.
  • Employing phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction efficiency.
  • Monitoring reaction progress via LC-MS to terminate before byproduct formation .

Q. How do substituents on the quinazolinedione core influence biological activity, such as PARP-1 inhibition?

  • Methodological Answer : Quinazolinediones with electron-withdrawing groups (e.g., halogens, isobutoxy) enhance PARP-1 inhibition by increasing electrophilicity at the active site. For example, 3-isobutoxy derivatives may improve binding affinity compared to amino or methyl analogs. Activity is assessed via:

  • Enzymatic Assays : Measure IC50 values using recombinant PARP-1 and NAD⁺ analogs.
  • Molecular Docking : Compare binding poses of substituted derivatives in PARP-1’s catalytic domain (PDB: 4UND).
  • SAR Studies : Correlate substituent electronic properties (Hammett σ constants) with inhibitory potency .

Q. What computational methods aid in predicting the reactivity of 3-isobutoxy-quinazolinedione in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for substitution reactions (e.g., B3LYP/6-31G* level) to predict activation energies.
  • Fukui Indices : Identify nucleophilic/electrophilic sites on the quinazolinedione core.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.